molecular formula C14H17N3S B6643501 N-(thian-4-ylmethyl)quinoxalin-2-amine

N-(thian-4-ylmethyl)quinoxalin-2-amine

Cat. No.: B6643501
M. Wt: 259.37 g/mol
InChI Key: BLXKBTYIKWVLSM-UHFFFAOYSA-N
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Description

N-(thian-4-ylmethyl)quinoxalin-2-amine is a quinoxaline derivative featuring a thian-4-ylmethyl substituent attached to the N2 position of the quinoxaline core. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, known for their diverse pharmacological and material science applications.

Properties

IUPAC Name

N-(thian-4-ylmethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-4-13-12(3-1)15-10-14(17-13)16-9-11-5-7-18-8-6-11/h1-4,10-11H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKBTYIKWVLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Quinoxalin-2-amine derivatives vary primarily in the substituent attached to the amine group. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
N-(thian-4-ylmethyl)quinoxalin-2-amine Thian-4-ylmethyl (C6H11S) C14H16N4S 278.37* Sulfur-containing aliphatic ring; moderate steric bulk
N-(3-Methylphenyl)quinoxalin-2-amine 3-Methylphenyl C15H13N3 235.29 Aromatic substituent; planar conformation
N-Methyl-N-(pyrrolidin-2-ylmethyl)quinoxalin-2-amine hydrochloride Pyrrolidin-2-ylmethyl (C5H10N) C14H19ClN4 278.78 Five-membered nitrogen ring; hydrochloride salt
3-Chloro-N-ethylquinoxalin-2-amine Ethyl C10H10ClN3 207.66 Simple alkyl chain; chlorine at C3 position
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Acetamide with thiouracil/benzimidazole C28H21N5O2S 491.56 Bulky aromatic/acetyl substituents

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The thian-4-ylmethyl group introduces sulfur, which may enhance electron-withdrawing effects compared to alkyl or aromatic substituents. This could influence redox properties or binding interactions in biological systems.
  • Salt Formation : Unlike hydrochloride salts (e.g., ), the target compound lacks ionizable groups, likely reducing water solubility unless protonated at physiological pH.

Analysis :

  • The low yield (27%) for N-(2-Chloro-4-methoxyphenyl)quinoxalin-2-amine suggests electron-withdrawing substituents on the aniline may hinder reactivity.
  • Bulky aliphatic substituents (e.g., thian-4-ylmethyl) could similarly reduce yields compared to smaller groups like ethyl.
  • High yields in acetamide derivatives highlight the efficiency of coupling reactions with activated amines.

Physicochemical Properties

Crystallography and Intermolecular Interactions
  • N-(3-Methylphenyl)quinoxalin-2-amine: Exhibits planar conformation with intramolecular C–H···N and intermolecular N–H···O hydrogen bonds . Layers stabilized by π–π interactions (centroid distance: 3.59 Å).
Solubility and Stability
  • Hydrochloride salts (e.g., ) generally exhibit higher water solubility due to ionic character.
  • The thian-4-ylmethyl group’s lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to polar substituents like acetamide .

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